molecular formula C19H20N4O3 B2973661 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide CAS No. 518018-74-1

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide

Cat. No.: B2973661
CAS No.: 518018-74-1
M. Wt: 352.394
InChI Key: IGURGQXSLJHASU-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the Schiff base, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound may be used as a precursor or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved will depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as omeprazole and albendazole.

    Schiff Bases: Other Schiff bases with different aldehyde or ketone components.

Uniqueness

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanehydrazide is unique due to its specific combination of a benzimidazole core and a Schiff base structure. This combination imparts distinct chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-17-8-7-14(11-18(17)26-2)12-21-22-19(24)9-10-23-13-20-15-5-3-4-6-16(15)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGURGQXSLJHASU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.